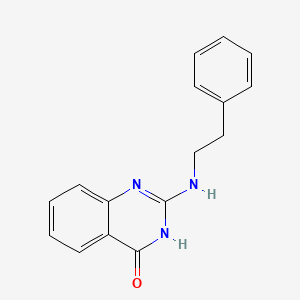
2-(Phenethylamino)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenethylamino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound consists of a quinazolinone core with a phenylethylamino group attached, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and phenylethylamine.
Cyclization: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.
Substitution: The phenylethylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反应分析
Types of Reactions
2-(Phenethylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylethylamino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenylethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
2-(Phenethylamino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways: It can modulate signaling pathways, including the phosphatidylinositol 3-kinase pathway and the mitogen-activated protein kinase pathway, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
2-Phenylethylamine: A related compound with a simpler structure, known for its stimulant properties.
Quinazolinone Derivatives: Other derivatives of quinazolinone, such as 2-methylquinazolin-4-one and 2-phenylquinazolin-4-one, which have different substituents and biological activities.
Uniqueness
2-(Phenethylamino)quinazolin-4(1H)-one is unique due to its specific combination of the quinazolinone core and the phenylethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
61741-38-6 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 |
IUPAC 名称 |
2-(2-phenylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) |
InChI 键 |
YCUYEMSOJJTVKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


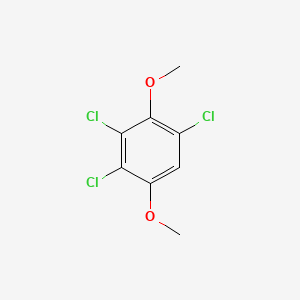
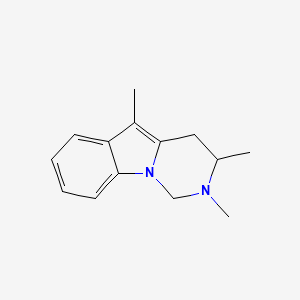
![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)
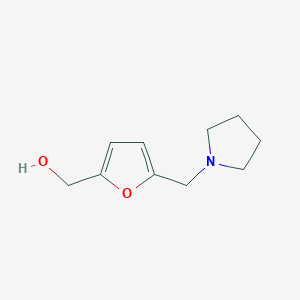
![Methyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B1658581.png)
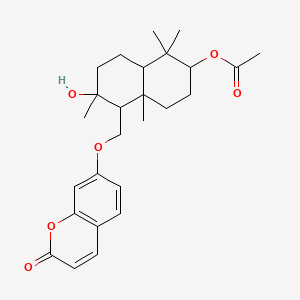
![N-(2-Bromophenyl)-2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1658585.png)
![2,2-Bis(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-2-hydroxyacetamide](/img/structure/B1658586.png)
![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B1658587.png)
![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)
![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)
![5-(2-Bromophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1658593.png)
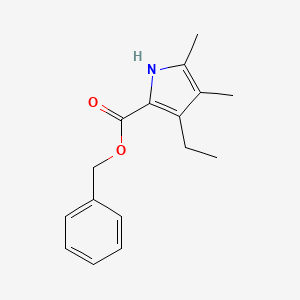
![N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1658595.png)
